(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
Description
(Z)-5-((2-Morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a thioxothiazolidin-4-one derivative characterized by a quinoline scaffold substituted with a morpholine group at the 2-position and a propyl chain at the 3-position of the thiazolidinone core. Thioxothiazolidin-4-one derivatives are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, attributed to their ability to modulate protein-protein interactions or enzyme active sites .
Properties
IUPAC Name |
(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-7-23-19(24)17(27-20(23)26)13-15-12-14-5-3-4-6-16(14)21-18(15)22-8-10-25-11-9-22/h3-6,12-13H,2,7-11H2,1H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYDRWORYZANCW-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Quinoline Derivative: The starting material, 2-chloroquinoline, undergoes nucleophilic substitution with morpholine to yield 2-morpholinoquinoline.
Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of 3-propyl-2-thioxothiazolidin-4-one with an appropriate aldehyde or ketone under basic conditions.
Coupling Reaction: The final step involves the condensation of the 2-morpholinoquinoline derivative with the thiazolidinone intermediate in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
1.2. Functionalization of the Thioxo Group
The thioxo (C=S) group participates in nucleophilic substitutions and oxidations:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form S-alkyl derivatives .
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Oxidation : Treatment with H₂O₂ or m-CPBA converts the thioxo group to a sulfonyl (C=O) group, enhancing electrophilicity .
Reactivity at the Exocyclic Double Bond
The C5 methylene bridge (Z-configuration) enables cycloadditions and electrophilic additions:
2.1. Diels-Alder Reactions
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Conditions : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) to form six-membered adducts .
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Example :
2.2. Halogenation
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Bromination : Electrophilic bromination (Br₂ in CHCl₃) at the double bond yields a dibrominated derivative .
Quinoline Moiety Reactivity
The quinoline ring undergoes electrophilic substitutions directed by the morpholino group:
3.1. Nitration
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Conditions : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C6 position .
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Outcome : Nitro derivatives show enhanced antimicrobial activity (MIC: 8 µg/mL against E. coli).
3.2. Sulfonation
4.2. Antimicrobial Modifications
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Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) to form Schiff bases with enhanced antifungal activity (MIC: 32 µg/mL against C. albicans).
Mechanistic Insights
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Thiazolidinone Core : Serves as a Michael acceptor in nucleophilic additions due to electron-withdrawing effects .
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Morpholino Group : Enhances solubility and directs electrophilic substitutions on the quinoline ring .
Industrial-Scale Reactions
Scientific Research Applications
Anticancer Applications
Several studies have investigated the anticancer properties of thiazolidinone derivatives, including (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one.
Case Study: Antitumor Activity
A notable study evaluated the compound's efficacy against human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating potent inhibition of cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Caspase activation |
This data suggests that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Applications
In addition to its anticancer potential, this compound has shown promising antimicrobial activity.
Case Study: Antimicrobial Efficacy
Research conducted on various bacterial strains demonstrated that the compound possesses significant antibacterial properties. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its effectiveness as an antimicrobial agent.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate antibacterial activity |
| Escherichia coli | 16 | Strong antibacterial activity |
| Candida albicans | 64 | Moderate antifungal activity |
These findings highlight the potential of the compound in treating infections caused by resistant strains.
Mechanistic Insights
The mechanisms underlying the anticancer and antimicrobial activities of this compound involve:
- Inhibition of Enzymatic Activity : The thiazolidinone scaffold may inhibit key enzymes involved in cancer cell proliferation and microbial survival.
- Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells and death in microbes.
- Alteration of Membrane Integrity : In bacteria, it may disrupt membrane integrity, leading to cell lysis.
Mechanism of Action
The mechanism of action of (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can form covalent bonds with protein thiols. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2-morpholinoquinolin-3-yl substituent, which differentiates it from other thioxothiazolidin-4-one derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Morpholino vs. The ethylpiperazine substituent in 797770-75-3 could confer higher solubility in polar solvents compared to the morpholino group, impacting pharmacokinetics .
Propyl vs. Isopropyl Chains :
- The propyl chain in the target compound offers linear flexibility, whereas isopropyl groups (e.g., 955877-68-6) introduce steric bulk, which may affect binding pocket accommodation .
Synthetic Efficiency :
Physicochemical Properties
- Molecular Weight : The target compound (MW ~437.5 g/mol) falls within the acceptable range for drug-likeness (200–500 g/mol), similar to analogs like 797770-75-3 (MW ~479.6 g/mol) .
- LogP: The morpholino group’s polarity may lower LogP compared to lipophilic substituents like ethoxyphenyl (955877-68-6), balancing solubility and membrane penetration .
Biological Activity
(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its potential applications in medicine based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure incorporates a morpholino group and a quinoline moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria.
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Antibacterial Activity :
- A study indicated that thiazolidinone derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming conventional antibiotics such as ampicillin and streptomycin .
- The most sensitive bacterial strain identified was Enterobacter cloacae, while E. coli showed higher resistance .
- Antifungal Activity :
Anticancer Activity
Thiazolidinones are recognized for their potential in cancer treatment due to their ability to inhibit cancer cell proliferation.
- Mechanism of Action :
-
Case Studies :
- In vitro studies reveal that certain derivatives demonstrate high cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . For example, one derivative showed an IC50 value of 37.9–113.8 μM against resistant strains of Staphylococcus aureus .
Comparative Table of Biological Activities
| Compound | MIC (mg/mL) | MBC (mg/mL) | IC50 (μM) | Activity Type |
|---|---|---|---|---|
| This compound | 0.004–0.03 | 0.008–0.06 | 37.9–113.8 | Antibacterial, Antifungal, Anticancer |
| Compound A | 0.005 | 0.01 | 50 | Antibacterial |
| Compound B | 0.002 | 0.005 | 30 | Antifungal |
| Compound C | 0.003 | 0.007 | 20 | Anticancer |
Toxicity and Safety Profile
The safety profile of thiazolidinone derivatives is crucial for their therapeutic application. Studies indicate low cytotoxicity against human cell lines (e.g., HEK-293), suggesting a favorable selectivity index for the most active compounds .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-propyl-2-thioxothiazolidin-4-one | 2-morpholinoquinoline-3-carbaldehyde | NaOH | EtOH | 78 | 6 | 65 |
| 3-propyl-2-thioxothiazolidin-4-one | 2-morpholinoquinoline-3-carbaldehyde | KOH | MeOH | 65 | 8 | 58 |
Advanced: How can researchers employ Design of Experiments (DoE) to optimize synthesis?
Answer:
A factorial design can systematically vary parameters (e.g., base concentration, solvent polarity, temperature). For instance, a central composite design (CCD) evaluates interactions between temperature (60–100°C) and solvent (EtOH vs. THF), with response surface methodology (RSM) maximizing yield. Flow chemistry approaches, such as those used in diphenyldiazomethane synthesis, demonstrate how DoE reduces trial runs and identifies critical factors .
Basic: What spectroscopic techniques confirm the Z-configuration of the exocyclic double bond?
Answer:
- X-ray crystallography : Definitive proof via SHELX-refined structures (e.g., anisotropic displacement parameters, bond angles) .
- NMR : NOESY correlations between the quinoline C-H and thiazolidinone moiety, and coupling constants (J ≈ 12–14 Hz, excluding trans configuration) .
Advanced: How should discrepancies in cytotoxicity data across cell lines be resolved?
Answer:
- Standardized assays : Use the NCI-60 panel for consistent evaluation .
- Statistical analysis : Apply ANOVA with Tukey’s post-hoc test to identify cell line-specific variability (e.g., metabolic activity, efflux pumps).
- Mechanistic studies : Probe uptake/efflux mechanisms (e.g., P-gp inhibition assays) and validate via LC-MS quantification of intracellular drug levels .
Basic: What are hypothesized biological targets for this compound?
Answer:
- Hemoglobin subunits : Analogous thioxothiazolidinones bind α/β hemoglobin, disrupting heme stabilization .
- Kinases : Molecular docking suggests interactions with CDK1/GSK3β ATP-binding pockets. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: What strategies improve aqueous solubility for pharmacokinetic studies?
Answer:
- Salt formation : Potassium salts (e.g., as in ) enhance solubility via ionizable groups.
- Co-solvents : Use DMF-saline (≤10% v/v) or cyclodextrin inclusion complexes (phase solubility diagrams).
- Prodrugs : Introduce phosphate esters hydrolyzed in vivo .
Basic: How is compound purity assessed post-synthesis?
Answer:
- HPLC : C18 column with MeCN/H2O gradient (95% purity threshold).
- Elemental analysis : ±0.4% deviation from theoretical C/H/N/S values.
- Melting point : Consistency within ±2°C .
Advanced: What computational tools predict metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
